molecular formula C21H24N4O4 B1226851 Mcppc CAS No. 92406-14-9

Mcppc

Cat. No.: B1226851
CAS No.: 92406-14-9
M. Wt: 396.4 g/mol
InChI Key: ALHKQDDIIXDSMQ-UHFFFAOYSA-N
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Description

Mcppc, chemically identified as (3,5-dimethyl-1H-pyrazol-1-yl)(4-((3,4-dimethoxybenzoyl)amino)phenyl)methanone, is a heterocyclic organic compound developed as a corrosion inhibitor for mild steel in acidic environments, particularly in 15% hydrochloric acid (HCl) solutions . Recent studies (2022) highlight its application in oil and natural gas industries, where acidic conditions accelerate steel degradation. This compound functions by adsorbing onto the steel surface, forming a protective layer that mitigates electrochemical corrosion. Its efficacy has been quantified via weight loss and potentiodynamic polarization methods, demonstrating concentration-dependent inhibition behavior .

Properties

CAS No.

92406-14-9

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 3-cyclopentyl-1,6-dimethyl-4-(3-nitrophenyl)-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C21H24N4O4/c1-12-16(21(26)29-3)17(14-9-6-10-15(11-14)25(27)28)18-19(13-7-4-5-8-13)23-24(2)20(18)22-12/h6,9-11,13,17,22H,4-5,7-8H2,1-3H3

InChI Key

ALHKQDDIIXDSMQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

8363-S
MCPPC
methyl 3-cyclopentyl-4,7-dihydro-1,6-dimethyl-4-(3-nitrophenyl)pyrazolo(3,4-b)pyridine-5-carboxylate

Origin of Product

United States

Preparation Methods

The synthesis of Mcppc involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitrophenyl group: This step typically involves a nitration reaction using nitric acid or a similar nitrating agent.

    Esterification: The carboxylate group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.

    Cyclopentyl group addition:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Mcppc undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or other nucleophiles.

Scientific Research Applications

Mcppc has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Mcppc involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect various biological pathways. The compound may also interact with enzymes or receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mcppc is most frequently compared to MMDPPM (structural details unspecified in available literature), another corrosion inhibitor tested under identical conditions. Key comparative findings include:

Table 1: Inhibition Efficiency and Properties of this compound vs. MMDPPM

Parameter This compound MMDPPM
Inhibition Efficiency (25 ppm, 303 K) 67.1% 76.8%
Inhibition Efficiency (250 ppm, 303 K) 92.0% 95.9%
Inhibitor Type Mixed-type Mixed-type
Optimal Concentration 250 ppm 250 ppm
Temperature Stability Effective at 303 K Effective at 303 K

Key Observations:

Concentration Dependency : Both compounds exhibit increased efficiency with higher concentrations. At 250 ppm, this compound achieves 92.0% inhibition, while MMDPPM reaches 95.9%, indicating marginally superior performance by MMDPPM .

Mechanistic Similarities: Electrochemical analyses classify both as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions in 15% HCl .

Limitations in Comparative Analysis:

  • Lack of structural data for MMDPPM restricts deeper mechanistic comparisons.

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